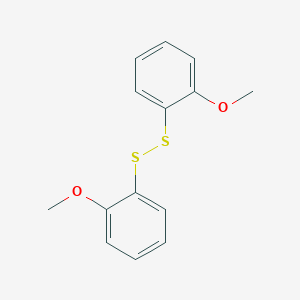
Disulfide, bis(2-methoxyphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis(2-methoxyphenyl) is a useful research compound. Its molecular formula is C14H14O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disulfide, bis(2-methoxyphenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(2-methoxyphenyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antioxidant Activity
Research indicates that disulfides, including bis(2-methoxyphenyl), exhibit notable antioxidant properties. Studies have shown that these compounds can significantly reduce hydroperoxide accumulation and secondary carbonyl products resulting from lipid peroxidation. For instance, bis(2-methoxyphenyl) disulfide demonstrated substantial cytotoxicity against cancer cell lines such as HCT-116 and A-549, indicating its potential as an antitumor agent .
Cytotoxicity Studies
In vitro studies have reported that bis(2-methoxyphenyl) disulfide induces apoptosis in cancer cells, suggesting its application in cancer therapy. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to increased cell death in the presence of this disulfide .
Materials Science
Polymer Applications
Disulfide, bis(2-methoxyphenyl) has been explored as a component in polymer chemistry. It can serve as a stabilizing agent for nanoparticles, enhancing the dispersibility of titanium dioxide (TiO2) nanoparticles in various solvents. This property is particularly useful in applications requiring improved optical performance and stability of nanocomposites .
Synthesis of Chalcogenides
The compound also plays a role in the synthesis of unsymmetrical chalcogenides via visible-light-promoted reactions. These reactions involve the use of dimsyl anion as a reagent to facilitate the formation of aryl radicals from aryl halides, which can lead to new materials with unique electronic properties .
Case Studies
Propriétés
Numéro CAS |
13920-94-0 |
|---|---|
Formule moléculaire |
C14H14O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
Clé InChI |
USHOSLIEBCEAIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















